molecular formula C8H15F3N2 B1416826 N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine CAS No. 1096811-40-3

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine

Cat. No.: B1416826
CAS No.: 1096811-40-3
M. Wt: 196.21 g/mol
InChI Key: DIVXFJMQJQDAGS-UHFFFAOYSA-N
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Description

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine is a chemical compound with the molecular formula C8H15F3N2 It is known for its unique structure, which includes a piperidine ring substituted with a trifluoroethyl group and a methylamine group

Mechanism of Action

Target of Action

The primary targets of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine Molecules with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action of This compound involves key hydrogen bonding interactions with the protein, which lowers the pKa of the cyclic carbamate, enhancing the drug’s potency .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s suggested that molecules with a -cf3 group can influence the inhibition of reverse transcriptase enzyme , which is a key enzyme in the replication of retroviruses.

Pharmacokinetics

The ADME properties of This compound It’s noted that fluoroalkyl sulfur groups can greatly improve the lipophilic pharmacokinetic properties of drug molecules , which could potentially enhance the bioavailability of This compound .

Result of Action

The molecular and cellular effects of This compound The molecule’s interaction with the protein and its subsequent lowering of the pka of the cyclic carbamate could potentially result in enhanced drug potency .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the molecule’s storage temperature is room temperature , suggesting that it may be stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of 4-piperidone with trifluoroethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride
  • 1-(2,2,2-trifluoroethyl)piperidin-4-amine

Uniqueness

This compound is unique due to its trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2/c1-12-7-2-4-13(5-3-7)6-8(9,10)11/h7,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVXFJMQJQDAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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